G595R Mutant Inhibition vs. Larotrectinib
TRK-IN-19 retains potent inhibitory activity against the clinically relevant TRKA G595R solvent-front mutant with an IC50 of 5.3 nM [1]. In contrast, the first-generation inhibitor larotrectinib shows profound loss of potency against this same mutant, with a reported IC50 of 3,540 ± 1,560 nM [2]. This represents a >600-fold differential in biochemical potency against the G595R mutant, establishing TRK-IN-19 as a functionally distinct research tool for resistance studies.
| Evidence Dimension | Biochemical inhibitory activity against TRKA G595R solvent-front mutant |
|---|---|
| Target Compound Data | IC50 = 5.3 nM |
| Comparator Or Baseline | Larotrectinib: IC50 = 3,540 ± 1,560 nM |
| Quantified Difference | >600-fold greater potency (5.3 nM vs. 3,540 nM) |
| Conditions | Purified enzyme assay; TRKA G595R mutant kinase domain |
Why This Matters
For procurement decisions in resistance-focused research programs, this differential determines whether the compound can meaningfully interrogate G595R-mediated resistance biology.
- [1] Sun M, et al. Design, synthesis and biological activity of bicyclic carboxamide derivatives as TRK inhibitors. Bioorg Med Chem. 2020 Dec 1;28(23):115811. doi: 10.1016/j.bmc.2020.115811. View Source
- [2] Drilon A, et al. Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children. N Engl J Med. 2018 Feb 22;378(8):731-739. doi: 10.1056/NEJMoa1714448. View Source
